molecular formula C11H13F2N3 B2798569 N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine CAS No. 2175884-43-0

N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine

Cat. No.: B2798569
CAS No.: 2175884-43-0
M. Wt: 225.243
InChI Key: UQYHABGOKYHDPL-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions.

    Attachment of the cyclohexenyl group: This can be done through a substitution reaction where the cyclohexenyl group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(difluoromethyl)pyrimidin-4-amine: Lacks the cyclohexenyl group.

    N-(cyclohex-3-en-1-yl)pyrimidin-4-amine: Lacks the difluoromethyl group.

Uniqueness

N-(cyclohex-3-en-1-yl)-6-(difluoromethyl)pyrimidin-4-amine is unique due to the presence of both the cyclohexenyl and difluoromethyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-6-(difluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3/c12-11(13)9-6-10(15-7-14-9)16-8-4-2-1-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYHABGOKYHDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC2=NC=NC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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